molecular formula C8H10N4O2 B14476459 1,2-Propanedione, 1-(4-imino-1,4-dihydro-1-pyridyl)-, dioxime CAS No. 66664-90-2

1,2-Propanedione, 1-(4-imino-1,4-dihydro-1-pyridyl)-, dioxime

Cat. No.: B14476459
CAS No.: 66664-90-2
M. Wt: 194.19 g/mol
InChI Key: XLZQPOVUUITHNG-NSJFVGFPSA-N
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Description

1,2-Propanedione, 1-(4-imino-1,4-dihydro-1-pyridyl)-, dioxime is a chemical compound with the molecular formula C8H10N4O2 and a molecular weight of 194.19 . This compound is known for its unique structure, which includes a pyridine ring and dioxime functional groups. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanedione, 1-(4-imino-1,4-dihydro-1-pyridyl)-, dioxime typically involves the reaction of 1,2-propanedione with 4-amino-1,4-dihydropyridine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,2-Propanedione, 1-(4-imino-1,4-dihydro-1-pyridyl)-, dioxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

1,2-Propanedione, 1-(4-imino-1,4-dihydro-1-pyridyl)-, dioxime has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 1,2-Propanedione, 1-(4-imino-1,4-dihydro-1-pyridyl)-, dioxime involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Propanedione, 1-(4-imino-1(4H)-pyridinyl)-, 1,2-dioxime
  • 1,2-Propanedione, 1-(4-imino-1,4-dihydro-1-pyridyl)-, dioxime

Uniqueness

This compound is unique due to its specific structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

66664-90-2

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

(NE)-N-[(1E)-1-hydroxyimino-1-(4-iminopyridin-1-yl)propan-2-ylidene]hydroxylamine

InChI

InChI=1S/C8H10N4O2/c1-6(10-13)8(11-14)12-4-2-7(9)3-5-12/h2-5,9,13-14H,1H3/b10-6+,11-8+

InChI Key

XLZQPOVUUITHNG-NSJFVGFPSA-N

Isomeric SMILES

C/C(=N\O)/C(=N\O)/N1C=CC(=N)C=C1

Canonical SMILES

CC(=NO)C(=NO)N1C=CC(=N)C=C1

Origin of Product

United States

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